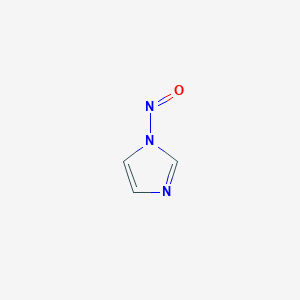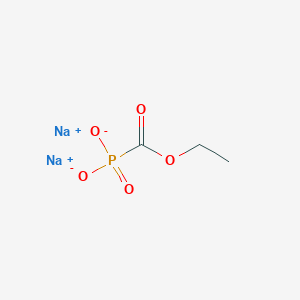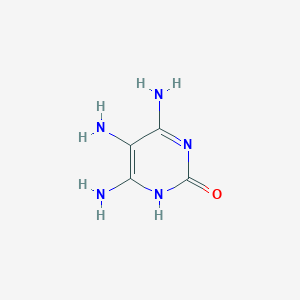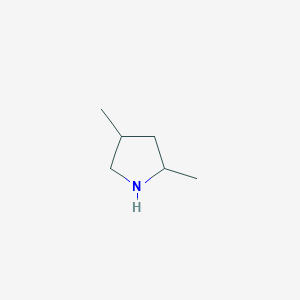
1-Nitroso-1H-imidazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-nitroso-1h-imidazole is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. The nitroso group attached to the imidazole ring imparts distinct chemical and biological properties to the compound.
Aplicaciones Científicas De Investigación
1-nitroso-1h-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of infections and cancer.
Industry: It is used in the manufacture of polymers and other engineered materials.
Mecanismo De Acción
Biochemical Pathways
1-Nitroso-1H-imidazole affects several biochemical pathways. It is part of the imidazole group, a key chemical group present in several types of biomolecules, including histidine and purines . The imidazole group plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes .
Pharmacokinetics
, which could influence its bioavailability.
Action Environment
The action of 1-nitroso-1H-imidazole can be influenced by environmental factors. For instance, it is a fluorophore that has been used as a probe for the detection of ligands and cytotoxicity . Its intramolecular nature allows it to be easily excited by light, leading to its emission . It is also sensitive to pH and temperature changes, which can enhance its fluorescence .
Métodos De Preparación
The synthesis of 1-nitroso-1h-imidazole can be achieved through various synthetic routes. One common method involves the nitration of imidazole using a mixture of nitric acid and sulfuric acid . Another approach includes the reaction of imidazole with nitrosating agents under controlled conditions . Industrial production methods often involve optimizing these reactions to achieve high yields and purity of the compound .
Análisis De Reacciones Químicas
1-nitroso-1h-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroimidazole derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
1-nitroso-1h-imidazole can be compared with other similar compounds, such as:
Nitroimidazoles: These compounds also contain a nitro group and have similar antimicrobial properties.
1,2,4-Triazoles: These heterocyclic compounds share structural similarities with imidazoles and have diverse applications in medicine and industry.
Tetrazoles: Another class of nitrogen-rich heterocycles with applications in pharmaceuticals and materials science.
The uniqueness of 1-nitroso-1h-imidazole lies in its specific chemical structure and the presence of the nitroso group, which imparts distinct reactivity and biological activity.
Propiedades
IUPAC Name |
1-nitrosoimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O/c7-5-6-2-1-4-3-6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXVQKUTHDFBCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)







